molecular formula C15H32ClN B12646690 Allyltributylammonium chloride CAS No. 94277-45-9

Allyltributylammonium chloride

Cat. No.: B12646690
CAS No.: 94277-45-9
M. Wt: 261.87 g/mol
InChI Key: NELXXSFAXNBCEP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Allyltributylammonium chloride is a quaternary ammonium compound with the chemical formula C15H32ClN. It is known for its use in various chemical reactions and industrial applications due to its unique properties. This compound is characterized by its ability to act as a phase-transfer catalyst, facilitating reactions between substances in different phases.

Preparation Methods

The synthesis of allyltributylammonium chloride typically involves the quaternization of tributylamine with allyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or ethanol. The process involves the following steps:

    Dissolution: Tributylamine is dissolved in the chosen solvent.

    Addition: Allyl chloride is added dropwise to the solution while maintaining a controlled temperature.

    Reaction: The mixture is stirred and heated to promote the quaternization reaction.

    Isolation: The product is isolated by filtration and purified through recrystallization or other suitable methods.

Chemical Reactions Analysis

Allyltributylammonium chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

    Oxidation and Reduction: While not commonly involved in oxidation-reduction reactions, it can act as a catalyst in such processes.

    Phase-Transfer Catalysis: It is widely used as a phase-transfer catalyst to facilitate reactions between aqueous and organic phases.

Common reagents used in these reactions include alkyl halides, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Allyltributylammonium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a phase-transfer catalyst in organic synthesis, enabling reactions that would otherwise be difficult to achieve.

    Biology: It can be used in the preparation of biologically active compounds and in various biochemical assays.

    Medicine: Research into its potential medicinal properties is ongoing, particularly in drug delivery systems.

    Industry: It is employed in the production of polymers, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism by which allyltributylammonium chloride exerts its effects is primarily through its role as a phase-transfer catalyst. It facilitates the transfer of reactants between different phases, thereby increasing the reaction rate and yield. The molecular targets and pathways involved include the interaction with various ions and molecules in the reaction medium, promoting their solubility and reactivity.

Comparison with Similar Compounds

Allyltributylammonium chloride can be compared with other quaternary ammonium compounds such as benzyltriethylammonium chloride and cetyltrimethylammonium bromide. While all these compounds serve as phase-transfer catalysts, this compound is unique in its specific structure and reactivity profile. Similar compounds include:

  • Benzyltriethylammonium chloride
  • Cetyltrimethylammonium bromide
  • Didecyldimethylammonium bromide

Each of these compounds has distinct properties and applications, making them suitable for different types of chemical reactions and industrial processes.

Properties

CAS No.

94277-45-9

Molecular Formula

C15H32ClN

Molecular Weight

261.87 g/mol

IUPAC Name

tributyl(prop-2-enyl)azanium;chloride

InChI

InChI=1S/C15H32N.ClH/c1-5-9-13-16(12-8-4,14-10-6-2)15-11-7-3;/h8H,4-7,9-15H2,1-3H3;1H/q+1;/p-1

InChI Key

NELXXSFAXNBCEP-UHFFFAOYSA-M

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CC=C.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.